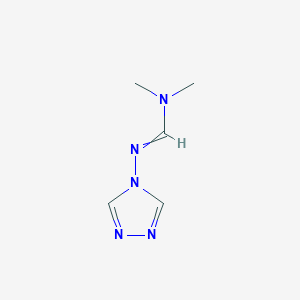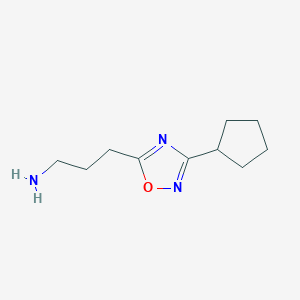
Calcium hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium hexadecanoate, also known as calcium palmitate, is a calcium salt of hexadecanoic acid (palmitic acid). It is a white, waxy solid that is commonly used in various industrial and scientific applications. The compound has the chemical formula C32H62CaO4 and is known for its stability and non-toxic nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium hexadecanoate can be synthesized through the reaction of hexadecanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving hexadecanoic acid in a suitable solvent.
- Adding calcium hydroxide to the solution.
- Heating the mixture to facilitate the reaction.
- Filtering and drying the resulting this compound precipitate.
Industrial Production Methods
In industrial settings, this compound is produced by reacting hexadecanoic acid with calcium oxide or calcium hydroxide under controlled conditions. The process involves:
- Mixing hexadecanoic acid with calcium oxide or calcium hydroxide.
- Heating the mixture to a specific temperature to ensure complete reaction.
- Cooling and filtering the product to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium hexadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and other by-products.
Reduction: Under specific conditions, it can be reduced to form calcium and hexadecanoic acid.
Substitution: It can participate in substitution reactions where the hexadecanoate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products
Oxidation: Calcium carbonate and water.
Reduction: Calcium and hexadecanoic acid.
Substitution: Depending on the substituent, various calcium salts and organic compounds.
Applications De Recherche Scientifique
Calcium hexadecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in the production of polymers and plastics.
Biology: Employed in the study of lipid metabolism and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized as a lubricant, surfactant, and emulsifying agent in various industrial processes .
Mécanisme D'action
Calcium hexadecanoate exerts its effects through several mechanisms:
Calcium Ion Release: It releases calcium ions, which play a crucial role in various cellular processes, including signal transduction and muscle contraction.
Lipid Interaction: The hexadecanoate component interacts with lipid membranes, affecting their fluidity and permeability.
Enzyme Modulation: It can modulate the activity of enzymes involved in lipid metabolism and calcium signaling pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium stearate: Another calcium salt of a long-chain fatty acid, used as a stabilizer and lubricant.
Calcium oleate: A calcium salt of oleic acid, used in cosmetics and as a surfactant.
Calcium laurate: A calcium salt of lauric acid, used in soaps and detergents.
Uniqueness
Calcium hexadecanoate is unique due to its specific fatty acid chain length (16 carbons) and its widespread use in both scientific research and industrial applications. Its stability, non-toxicity, and ability to release calcium ions make it particularly valuable in various fields .
Propriétés
Formule moléculaire |
C16H31CaO2+ |
|---|---|
Poids moléculaire |
295.49 g/mol |
Nom IUPAC |
calcium;hexadecanoate |
InChI |
InChI=1S/C16H32O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+2/p-1 |
Clé InChI |
MCOHUAJYLALSJT-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile](/img/structure/B11726105.png)


![4,4-Dimethyl-3-oxo-2-{[4-(piperidin-1-yl)phenyl]methylidene}pentanenitrile](/img/structure/B11726132.png)




![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)
